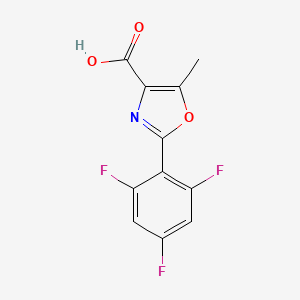
5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the oxazole family, which is known for its diverse biological activities and applications in various scientific domains .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow chemistry techniques. This involves the use of a packed reactor containing commercial manganese dioxide, which allows for the continuous production of oxazoles with high efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Reactions involving the substitution of functional groups on the oxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Substitution Reagents: Various halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Macrooxazoles: These are 2,5-disubstituted oxazole-4-carboxylic acid derivatives with similar biological activities.
Oxazolines: Precursors to oxazoles, which can be converted through oxidation.
Uniqueness
5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic acid is unique due to its trifluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and beyond .
Propiedades
Fórmula molecular |
C11H6F3NO3 |
|---|---|
Peso molecular |
257.16 g/mol |
Nombre IUPAC |
5-methyl-2-(2,4,6-trifluorophenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO3/c1-4-9(11(16)17)15-10(18-4)8-6(13)2-5(12)3-7(8)14/h2-3H,1H3,(H,16,17) |
Clave InChI |
AFVVQXQATWFBQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=C(C=C(C=C2F)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



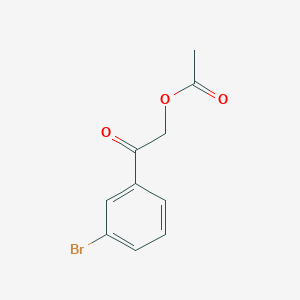
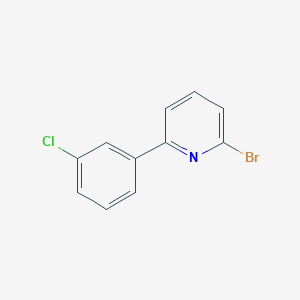

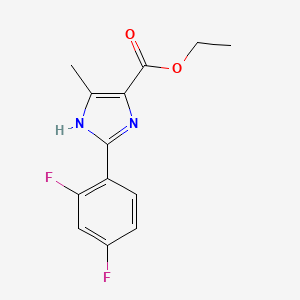
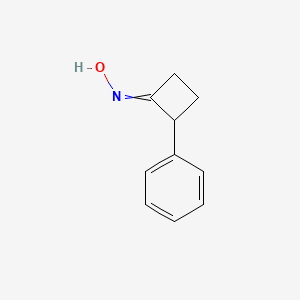
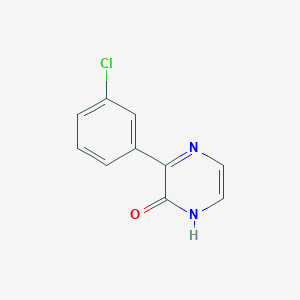
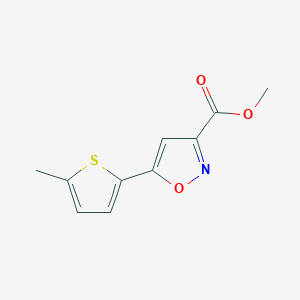
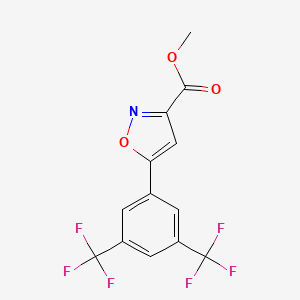
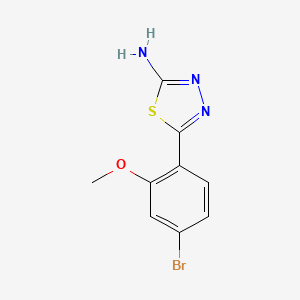
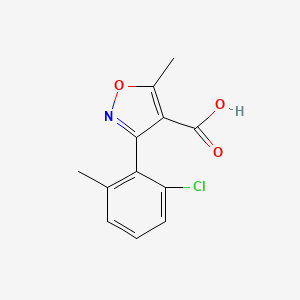
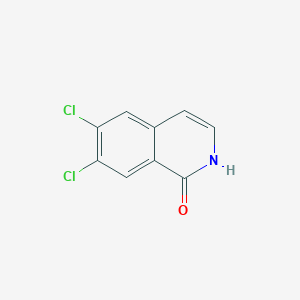

![6-(Cbz-amino)-1-oxaspiro[2.5]octane](/img/structure/B13693593.png)
